molecular formula C23H31FN6O2 B2392717 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 851941-90-7

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

Katalognummer: B2392717
CAS-Nummer: 851941-90-7
Molekulargewicht: 442.539
InChI-Schlüssel: IWWVAJMLJTVXMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H31FN6O2 and its molecular weight is 442.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biologische Aktivität

The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic molecule belonging to the purine family. Its structure incorporates a piperazine moiety and a fluorophenyl group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H29FN6O2C_{26}H_{29}FN_{6}O_{2} with a molecular weight of 476.5 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC26H29FN6O2C_{26}H_{29}FN_{6}O_{2}
Molecular Weight476.5 g/mol
IUPAC NameThis compound
InChI KeyGNLYRLOLFKRFMR-UHFFFAOYSA-N

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research indicates that this compound acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme crucial in glucose metabolism. Inhibition of DPP-IV can enhance incretin hormone levels, which play a significant role in regulating blood sugar levels. This property positions the compound as a potential candidate for diabetes treatment.

In Vitro Studies : Various in vitro studies have demonstrated that the compound exhibits anti-diabetic effects by effectively inhibiting DPP-IV activity. For instance, one study reported an IC50 value indicating substantial inhibition at low concentrations, suggesting its efficacy as a therapeutic agent for managing type 2 diabetes.

Antimicrobial and Antiproliferative Effects

In addition to its anti-diabetic properties, preliminary studies have suggested that the compound may possess antimicrobial and antiproliferative activities . These effects are attributed to its ability to interact with specific molecular targets involved in cell proliferation and microbial growth.

The mechanism underlying the biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound binds to the active site of DPP-IV, preventing substrate access and subsequent enzyme activity.
  • Receptor Modulation : It may also modulate various receptors involved in glucose homeostasis and cellular signaling pathways.

Molecular docking studies have revealed that the binding affinity of this compound for DPP-IV is comparable to existing DPP-IV inhibitors used in clinical settings.

Clinical Relevance

A clinical study involving diabetic patients treated with DPP-IV inhibitors showed significant improvements in glycemic control when combined with lifestyle interventions. The inclusion of compounds like this compound could enhance therapeutic outcomes by providing additional mechanisms for blood sugar regulation.

Comparative Studies

Comparative studies with other known DPP-IV inhibitors (like sitagliptin and saxagliptin) indicate that this compound may offer similar or improved efficacy with potentially fewer side effects due to its unique structural features .

Eigenschaften

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN6O2/c1-16(2)9-10-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-11-13-29(14-12-28)18-8-6-5-7-17(18)24/h5-8,16H,9-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVAJMLJTVXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.